molecular formula C22H26O2 B12600904 1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) CAS No. 649757-86-8

1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)

Cat. No.: B12600904
CAS No.: 649757-86-8
M. Wt: 322.4 g/mol
InChI Key: XNNBZJZLHOPMCV-UHFFFAOYSA-N
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Description

1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) is an organic compound with a complex structure that includes two phenyl rings connected by an ethane bridge, each phenyl ring further bonded to a 2-methylpropan-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) typically involves a multi-step process. One common method is the condensation reaction between 4,4’-dihydroxybenzophenone and 1,2-dibromoethane in the presence of a base, followed by the addition of 2-methylpropan-1-one groups through a Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .

Properties

CAS No.

649757-86-8

Molecular Formula

C22H26O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-methyl-1-[4-[2-[4-(2-methylpropanoyl)phenyl]ethyl]phenyl]propan-1-one

InChI

InChI=1S/C22H26O2/c1-15(2)21(23)19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22(24)16(3)4/h7-16H,5-6H2,1-4H3

InChI Key

XNNBZJZLHOPMCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C(C)C

Origin of Product

United States

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